Cas no 1247560-27-5 (N-[(oxan-4-yl)methyl]aniline)
N-[(oxan-4-yl)methyl]aniline Chemical and Physical Properties
Names and Identifiers
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- 2H-Pyran-4-methanamine, tetrahydro-N-phenyl-
- N-[(oxan-4-yl)methyl]aniline
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- Inchi: 1S/C12H17NO/c1-2-4-12(5-3-1)13-10-11-6-8-14-9-7-11/h1-5,11,13H,6-10H2
- InChI Key: HCNRPLMXXSJDEI-UHFFFAOYSA-N
- SMILES: C1OCCC(CNC2=CC=CC=C2)C1
N-[(oxan-4-yl)methyl]aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-167701-0.05g |
N-[(oxan-4-yl)methyl]aniline |
1247560-27-5 | 0.05g |
$468.0 | 2023-09-20 | ||
| Enamine | EN300-167701-0.1g |
N-[(oxan-4-yl)methyl]aniline |
1247560-27-5 | 0.1g |
$490.0 | 2023-09-20 | ||
| Enamine | EN300-167701-0.25g |
N-[(oxan-4-yl)methyl]aniline |
1247560-27-5 | 0.25g |
$513.0 | 2023-09-20 | ||
| Enamine | EN300-167701-0.5g |
N-[(oxan-4-yl)methyl]aniline |
1247560-27-5 | 0.5g |
$535.0 | 2023-09-20 | ||
| Enamine | EN300-167701-1.0g |
N-[(oxan-4-yl)methyl]aniline |
1247560-27-5 | 1g |
$728.0 | 2023-06-08 | ||
| Enamine | EN300-167701-2.5g |
N-[(oxan-4-yl)methyl]aniline |
1247560-27-5 | 2.5g |
$1089.0 | 2023-09-20 | ||
| Enamine | EN300-167701-5.0g |
N-[(oxan-4-yl)methyl]aniline |
1247560-27-5 | 5g |
$2110.0 | 2023-06-08 | ||
| Enamine | EN300-167701-10.0g |
N-[(oxan-4-yl)methyl]aniline |
1247560-27-5 | 10g |
$3131.0 | 2023-06-08 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10980-1G |
N-[(oxan-4-yl)methyl]aniline |
1247560-27-5 | 95% | 1g |
¥ 2,547.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10980-5G |
N-[(oxan-4-yl)methyl]aniline |
1247560-27-5 | 95% | 5g |
¥ 7,616.00 | 2023-03-31 |
N-[(oxan-4-yl)methyl]aniline Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on N-[(oxan-4-yl)methyl]aniline
N-[(oxan-4-yl)methyl]aniline: A Comprehensive Overview
N-[(oxan-4-yl)methyl]aniline, also known by its CAS number 1247560-27-5, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines an aniline moiety with a tetrahydropyran (oxane) ring. The N-[(oxan-4-yl)methyl]aniline structure has been extensively studied for its potential applications in drug design, polymer synthesis, and as a precursor for advanced materials.
Recent studies have highlighted the importance of N-substituted anilines in medicinal chemistry. The substitution pattern at the nitrogen atom plays a crucial role in determining the compound's pharmacokinetic properties and biological activity. In the case of N-[(oxan-4-yl)methyl]aniline, the tetrahydropyran ring introduces steric hindrance and enhances the compound's lipophilicity, making it a promising candidate for drug delivery systems. Researchers have explored its ability to act as a carrier for hydrophobic drugs, leveraging its amphiphilic nature to improve bioavailability.
The synthesis of N-[(oxan-4-yl)methyl]aniline involves a multi-step process that typically begins with the preparation of an appropriate tetrahydropyran derivative. Recent advancements in catalytic asymmetric synthesis have enabled the efficient construction of this compound with high enantiomeric excess. This has opened new avenues for its use in chiral recognition studies and asymmetric catalysis.
In materials science, N-[(oxan-4-yl)methyl]aniline has been investigated as a building block for polyurethanes and other polymeric materials. Its ability to form hydrogen bonds with polar groups makes it suitable for applications requiring high thermal stability and mechanical strength. Recent research has focused on incorporating this compound into biodegradable polymers, addressing the growing demand for sustainable materials in packaging and biomedical applications.
The biological activity of N-[(oxan-4-yl)methyl]aniline has also been a topic of interest. Preclinical studies suggest that it exhibits moderate inhibitory effects on certain enzymes associated with neurodegenerative diseases. While further research is needed to validate these findings, they underscore the potential of this compound as a lead molecule in drug discovery.
From a synthetic perspective, N-substituted anilines like N-[(oxan-4-yl)methyl]aniline are valuable intermediates in organic synthesis. Their ability to undergo various transformations, such as Friedel-Crafts alkylation and nucleophilic aromatic substitution, makes them versatile building blocks for constructing complex molecules. Recent breakthroughs in transition metal-catalyzed cross-coupling reactions have expanded the scope of their applications in natural product synthesis and agrochemical development.
In conclusion, N-[(oxan-4-yl)methyl]aniline (CAS No. 1247560-27-) is a multifaceted compound with diverse applications across chemistry and materials science. Its unique structure, combined with recent advancements in synthetic methodologies and biological studies, positions it as a key player in future innovations. As research continues to uncover its potential, this compound is poised to make significant contributions to both academic and industrial sectors.
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